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Cinchonine Hydrochloride

Cat. No.: B1347022
CAS No.: 5949-11-1
M. Wt: 330.8 g/mol
InChI Key: IMUHWLVEEVGMBC-BKUXTCEESA-N
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Description

Structural Significance and Chirality of Cinchonine (B1669041) Hydrochloride

Cinchonine hydrochloride is the salt form of cinchonine, an organic compound with the molecular formula C₁₉H₂₂N₂O. The structure is characterized by a quinoline (B57606) ring system linked to a bicyclic quinuclidine (B89598) moiety through a hydroxymethyl group. ontosight.airsc.org The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the more basic quinuclidine nitrogen. mdpi.compreprints.org

The molecule's significance in stereochemistry stems from its inherent chirality. Cinchonine possesses five stereocenters, but the configurations at the C8 and C9 atoms are particularly crucial for its role in asymmetric synthesis. tandfonline.comnih.gov The absolute configuration of cinchonine is typically described as (8R,9S). tandfonline.comresearchgate.net This specific three-dimensional arrangement, combined with the rigid conformational structure imparted by the bicyclic quinuclidine core, allows it to create a well-defined chiral environment, which is essential for its function in inducing stereoselectivity in chemical reactions. researchgate.net The hydroxyl group at C9 and the nitrogen atoms of the quinoline and quinuclidine rings act as key interaction sites, capable of forming hydrogen bonds and coordinating with other molecules. nih.gov

PropertyDescription
Molecular Formula C₁₉H₂₂N₂O (for Cinchonine base)
Core Moieties Quinoline and a bicyclic quinuclidine system
Key Functional Groups C9 hydroxyl (-OH), quinuclidine nitrogen, quinoline nitrogen, C3 vinyl group
Key Stereocenters C3, C4, C8, C9
Absolute Configuration (8R, 9S)
IUPAC Name (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol nih.gov

Table 1: Structural and Stereochemical Features of Cinchonine.

Historical Context of Cinchona Alkaloids in Organic Synthesis and Catalysis

The history of Cinchona alkaloids in chemistry is rich and dates back to the early 19th century. wiley-vch.de In 1820, French chemists Pierre-Joseph Pelletier and Joseph Bienaimé Caventou first isolated quinine (B1679958) and cinchonine from the bark of the Cinchona tree. wiley-vch.deunizg.hr This achievement not only provided pure compounds for medicinal use but also offered complex new structures that intrigued the burgeoning field of organic chemistry. unizg.hr

A pivotal moment in their application to stereochemistry came in 1853, when Louis Pasteur utilized Cinchona alkaloids as resolving agents to separate the enantiomers of tartaric acid, a landmark achievement that helped establish the principles of chirality. wiley-vch.de This classical resolution method, which relies on the formation of diastereomeric salts that can be separated by crystallization, established Cinchona alkaloids as indispensable tools in the separation of racemic mixtures. wiley-vch.de

While their use as resolving agents was significant, the most impactful application of Cinchona alkaloids in modern chemistry lies in asymmetric catalysis. wiley-vch.de The journey began with early studies, but it was the work of researchers like Wynberg in the late 1970s and early 1980s that demonstrated their potential as versatile chiral catalysts for a range of reactions. wiley-vch.de A monumental breakthrough occurred in the late 1980s and early 1990s when K. Barry Sharpless and his coworkers developed the osmium-catalyzed asymmetric dihydroxylation (AD) of olefins. wiley-vch.de This reaction employed modified Cinchona alkaloids as chiral ligands to achieve high enantioselectivity, a development of such profound impact that it contributed to Sharpless being awarded the Nobel Prize in Chemistry in 2001. wiley-vch.de Today, Cinchona alkaloids and their synthetic derivatives are classified as "privileged organic chirality inducers," capable of catalyzing a vast array of organic reactions with high stereoselectivity. wiley-vch.deresearchgate.net

Comparative Analysis with Related Cinchona Alkaloids: Stereoisomeric and Diastereomeric Relationships

Cinchonine is one of the four major alkaloids isolated from Cinchona bark, the others being cinchonidine (B190817), quinine, and quinidine (B1679956). nih.govresearchgate.net These four compounds are all stereoisomers, sharing the same core structure but differing in the spatial arrangement of atoms at key chiral centers and, in the case of quinine and quinidine, the presence of a substituent on the quinoline ring. researchgate.netresearchgate.net

The stereochemical relationships between these alkaloids are crucial to their application in asymmetric catalysis, where they often function as "pseudo-enantiomeric" pairs. nih.govjst.go.jp This means that while they are technically diastereomers, a pair like cinchonine and cinchonidine can often catalyze a reaction to produce opposite enantiomers of the product, providing a powerful tool for synthetic chemists. nih.govjst.go.jp

Cinchonine and Cinchonidine : Cinchonine and cinchonidine are diastereomers, often referred to as pseudo-enantiomers. tandfonline.comwikipedia.org They have the same molecular formula and connectivity but differ in the absolute configuration at the C8 and C9 positions. researchgate.net Cinchonine is (8R,9S), while cinchonidine is (8S,9R). nih.gov This inversion of stereochemistry at the critical hydroxyl-bearing carbon (C9) and the adjacent carbon on the quinuclidine ring (C8) is responsible for their ability to induce opposite chirality in many asymmetric reactions. nih.gov

Cinchonine and Quinine : Cinchonine and quinine are diastereomers. tandfonline.comresearchgate.net They differ in two key aspects: first, quinine has a methoxy (B1213986) (-OCH₃) group at the C6′ position of the quinoline ring, whereas cinchonine has a hydrogen atom. rsc.orgresearchgate.net Second, they have opposite configurations at both the C8 and C9 stereocenters. Quinine has an (8S,9R) configuration, the same as cinchonidine. tandfonline.com

Cinchonine and Quinidine : Cinchonine and quinidine are also diastereomers. mdpi.comresearchgate.net Like quinine, quinidine possesses a C6′-methoxy group that is absent in cinchonine. rsc.org Their stereochemistry at C8 and C9 is identical, with both having an (8R,9S) configuration. tandfonline.comresearchgate.net Therefore, quinidine is the 6'-methoxy derivative of cinchonine.

These relationships are summarized in the table below. The subtle structural and stereochemical differences among these alkaloids lead to distinct interactions in a chiral environment, which is the fundamental reason for their success and versatility in asymmetric synthesis. nih.govacs.org

AlkaloidC6' SubstituentC8 ConfigurationC9 ConfigurationRelationship to Cinchonine
Cinchonine -HRS-
Cinchonidine -HSRDiastereomer (Pseudo-enantiomer)
Quinine -OCH₃SRDiastereomer
Quinidine -OCH₃RSDiastereomer (6'-methoxy analog)

Table 2: Comparative Analysis of Major Cinchona Alkaloids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23ClN2O B1347022 Cinchonine Hydrochloride CAS No. 5949-11-1

Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18+,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUHWLVEEVGMBC-BKUXTCEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID801339696
Record name Cinchonine hydrochloride
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Molecular Weight

330.8 g/mol
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CAS No.

5949-11-1, 24302-67-8
Record name Cinchonine hydrochloride
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Record name Cinchonan-9-ol, hydrochloride (1:?), (9S)-
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Synthetic Methodologies and Chemical Modifications of Cinchonine Hydrochloride

Methodologies for Isolation and Purification from Natural Sources

The primary source of cinchonine (B1669041) is the bark of Cinchona trees, from which it is extracted along with other alkaloids like quinine (B1679958), quinidine (B1679956), and cinchonidine (B190817). acs.orgwordpress.com Traditional methods for isolation and purification rely on acid-base extraction protocols.

A common procedure involves treating powdered cinchona bark with an alkaline solution, such as ammonia (B1221849) water or milk of lime, to liberate the free alkaloids. wordpress.com This is followed by extraction with an organic solvent like toluene. The organic extract, containing a mixture of alkaloids, is then treated with a dilute acid, typically sulfuric acid, to form the corresponding alkaloid salts, which are soluble in the aqueous phase. wordpress.com

Separation of the individual alkaloids is then achieved through selective crystallization. The neutral sulfates of quinine, cinchonine, and cinchonidine can be crystallized out of the acidic aqueous solution by neutralization. wordpress.com Further purification of cinchonine is accomplished by recrystallization, often after decolorizing the solution with activated charcoal. wordpress.com

Modern advancements in extraction techniques have introduced more efficient and environmentally friendly methods. Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have been optimized for the recovery of Cinchona alkaloids, offering reduced extraction times and solvent consumption compared to conventional methods like Soxhlet extraction. mdpi.comresearchgate.net For instance, optimized MAE conditions using 65% ethanol (B145695) at 130°C for 34 minutes have shown high yields of quinine, and similar principles can be applied to cinchonine extraction. mdpi.comresearchgate.net

Ion-exchange chromatography presents another effective purification strategy. google.com In this method, an acidic extract of the bark is passed through a strongly acidic cation exchange resin. The alkaloids, including cinchonine, are adsorbed onto the resin and can then be selectively eluted. google.com

The table below summarizes various methods used for the isolation and purification of Cinchona alkaloids.

MethodKey StepsAdvantages
Traditional Acid-Base Extraction 1. Alkalinization of bark powder. 2. Extraction with an organic solvent. 3. Acidification to form alkaloid salts. 4. Selective crystallization.Well-established and effective for large-scale extraction.
Microwave-Assisted Extraction (MAE) 1. Extraction with a suitable solvent (e.g., ethanol) under microwave irradiation.Rapid extraction times and reduced solvent usage. mdpi.comresearchgate.net
Ultrasound-Assisted Extraction (UAE) 1. Extraction with a solvent aided by ultrasonic waves.Faster than conventional methods and operates at lower temperatures. mdpi.comresearchgate.net
Ion-Exchange Chromatography 1. Adsorption of alkaloids onto a cation exchange resin from an acidic extract. 2. Selective elution of the desired alkaloid.High purity of the final product. google.com
Supercritical CO2 Extraction 1. Extraction of bark with supercritical carbon dioxide. 2. Precipitation of alkaloids by altering pressure and temperature.Environmentally friendly and selective. google.com

Strategies for Total Synthesis and Stereocontrolled Approaches

The total synthesis of Cinchona alkaloids, including cinchonine, has been a long-standing challenge in organic chemistry, primarily due to the presence of multiple stereocenters. wikipedia.orgudel.edu The development of stereocontrolled synthetic routes has been a major focus of research, aiming to control the precise three-dimensional arrangement of atoms in the molecule.

Early attempts at quinine synthesis, a stereoisomer of cinchonine, date back to the 19th century. wikipedia.orgudel.edu The Woodward–Doering synthesis, a landmark achievement, provided a formal total synthesis of quinine. wikipedia.org This and subsequent syntheses often involved the construction of the quinuclidine (B89598) ring, a key structural feature of the Cinchona alkaloids.

Modern synthetic strategies often employ asymmetric catalysis to establish the desired stereochemistry. For example, the synthesis of quinine has been achieved through routes that establish three of the four asymmetric centers stereoselectively. udel.edu A significant breakthrough was the first entirely stereoselective total synthesis of (-)-quinine, which addressed the control of all four stereocenters. udel.edu

Key strategies in the total synthesis of Cinchona alkaloids include:

Construction of the Quinuclidine Core: Many synthetic routes focus on the efficient assembly of the bicyclic quinuclidine skeleton.

Stereoselective Functionalization: The introduction of substituents at the stereogenic centers with high stereocontrol is crucial. This is often achieved using chiral catalysts or auxiliaries.

Convergent Synthesis: This approach involves the synthesis of key fragments of the molecule separately, which are then combined in the later stages of the synthesis.

A notable strategy involves a C-H activation approach, which has enabled a concise and enantioselective total synthesis of quinine and its analogues. thieme-connect.comscientificupdate.com This method utilizes a directing group to achieve regio- and diastereoselective arylation of the quinuclidine scaffold. scientificupdate.com

The following table outlines some key milestones and strategies in the total synthesis of Cinchona alkaloids.

Synthesis/StrategyKey Features
Woodward–Doering Formal Synthesis of Quinine A landmark in organic synthesis, though not fully stereocontrolled. wikipedia.org
Stork's Stereoselective Synthesis of Quinine The first synthesis to achieve control over all four stereocenters. wikipedia.org
Uskokovic and Gutzwiller's Approach Focused on the formation of the N-1 to C-8 bond to create the quinuclidine ring. udel.edu
C-H Activation Strategy A concise and flexible route to quinine and its derivatives, allowing for structural modifications. thieme-connect.comscientificupdate.com

Design and Synthesis of Cinchonine Hydrochloride Derivatives

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives with diverse applications, particularly in asymmetric catalysis. nih.govdovepress.com Modifications of the cinchonine structure are typically focused on several key functional groups and sites. researchgate.net

Common sites for modification include:

The C9 Hydroxyl Group: This secondary alcohol is a frequent target for modification. It can be esterified, etherified, or oxidized to a ketone. nih.gov The configuration at the C9 position can also be inverted to produce the "epi" diastereomer. researchgate.net

The Quinuclidine Nitrogen: This tertiary amine can be quaternized to form cinchonium salts, which are effective phase-transfer catalysts. rsc.org

The Vinyl Group: The vinyl substituent at the C3 position can be modified through various reactions, such as oxidation or addition reactions.

The Quinoline (B57606) Ring: The aromatic quinoline moiety can be functionalized, for example, through halogenation or other electrophilic substitution reactions.

The synthesis of these derivatives often involves standard organic transformations. For instance, the conversion of the four major Cinchona alkaloids, including cinchonine, into their 10,11-didehydro derivatives has been achieved through a robust and scalable protocol. nih.gov

Cinchonine-derived catalysts have been successfully employed in a variety of asymmetric reactions, including:

Mannich Reactions: Cinchonine-derived ureas have been shown to be efficient catalysts for the asymmetric Mannich reactions of 5H-oxazol-4-ones with sulfonamides. dovepress.com

Michael Additions: Cinchona alkaloid-based ureas have been used in intramolecular oxy-Michael additions to synthesize 2-substituted chromans with high yields and enantioselectivity. dovepress.com

Aldol (B89426) Reactions: 9-Amino(9-deoxy)-epi-Cinchona alkaloids have been utilized as catalysts in the asymmetric aldol reaction of acetone (B3395972) to β,γ-unsaturated α-ketoesters. dovepress.com

The table below provides examples of cinchonine derivatives and their applications.

Derivative TypeModification SiteApplication
Cinchonium Salts Quinuclidine NitrogenChiral phase-transfer catalysts in asymmetric synthesis. rsc.org
9-Amino(9-deoxy)-epi-Cinchonine C9 Hydroxyl GroupOrganocatalyst for asymmetric aldol and Michael reactions. dovepress.com
Cinchonine-derived Ureas/Thioureas C9 Hydroxyl Group (via 9-amino derivative)Bifunctional organocatalysts for various asymmetric transformations. dovepress.comnih.gov
10,11-Didehydrocinchonine Vinyl GroupModified Cinchona alkaloid with potential applications in catalysis. nih.gov

Bioinspired Synthetic Pathways and Rearrangement Reactions

The biosynthesis of Cinchona alkaloids in the plant provides inspiration for the development of novel synthetic strategies. nih.govacs.org Understanding the enzymatic transformations in the natural pathway can lead to the design of efficient and biomimetic synthetic routes.

The biosynthesis of cinchonine is believed to proceed from the indole (B1671886) alkaloid strictosidine. nih.gov A key proposed step is the rearrangement of an indole moiety to the quinoline structure found in cinchonine. nih.govacs.org This transformation is thought to occur through a series of redox reactions. nih.govacs.org

Inspired by these natural processes, researchers have developed bioinspired synthetic pathways. For example, an efficient asymmetric synthesis of (+)-cinchonidine, a stereoisomer of cinchonine, has been achieved using a biomimetic cascade rearrangement for the indole to quinoline transformation. nih.govresearchgate.netthieme-connect.com This synthesis also features a visible-light-induced photoredox radical cascade reaction to construct the tetracyclic monoterpenoid indole alkaloid core. nih.govresearchgate.net

Rearrangement reactions are also a significant aspect of the chemical modification of Cinchona alkaloids. The "Cinchona rearrangement" involves the expansion of the quinuclidine [2.2.2] bicyclic system to a [3.2.2] azabicyclic structure. acs.org This transformation can occur during nucleophilic substitution reactions at the C9 position and is influenced by factors such as the stereochemistry at C9, the nature of the solvent, and the electronic demand at the reaction center. acs.org

Another important rearrangement is the conversion of cinchonine to cinchotoxine (B12761714) when heated with acids. sapub.org This reaction involves the ring-opening of the quinuclidine nucleus to form a substituted piperidine (B6355638) ring containing a ketone. sapub.org

The following table summarizes key bioinspired and rearrangement reactions related to cinchonine.

Reaction TypeDescriptionKey Features
Biomimetic Indole to Quinoline Rearrangement A synthetic cascade reaction mimicking the proposed biosynthetic pathway for the formation of the quinoline ring system.Enables the efficient synthesis of Cinchona alkaloids from indole precursors. nih.govresearchgate.net
Cinchona Rearrangement Cage expansion of the quinuclidine ring to a [3.2.2] azabicyclic system.Occurs under specific reaction conditions, leading to structurally novel derivatives. acs.org
Cinchotoxine Formation Acid-catalyzed ring-opening of the quinuclidine nucleus of cinchonine.Results in the formation of a piperidine-containing ketone. sapub.org

Cinchonine Hydrochloride in Asymmetric Catalysis

Organocatalytic Applications of Cinchonine (B1669041) Hydrochloride

The utility of cinchonine and its derivatives as organocatalysts is extensive, particularly in the formation of stereogenic centers. They operate through various activation modes, often involving hydrogen bonding and Brønsted/Lewis base catalysis, to create a chiral environment that directs the approach of reactants. dovepress.comnih.gov This bifunctional nature is key to their success in catalyzing complex bond-forming reactions.

The construction of carbon-carbon bonds with high stereocontrol is a fundamental goal in organic synthesis. Cinchonine-derived catalysts have proven to be exceptionally effective in this domain, facilitating a range of reactions that generate chiral molecules with high optical purity.

The asymmetric Mannich reaction is a crucial method for synthesizing chiral β-amino carbonyl compounds, which are important building blocks for pharmaceuticals and natural products. researchgate.net Cinchonine and its modified forms have been successfully employed as catalysts in this reaction, promoting the addition of various nucleophiles to imines. dovepress.com For instance, cinchonine-derived urea (B33335) catalysts have been shown to be efficient in the asymmetric Mannich reactions of 5H-oxazol-4-ones. dovepress.com

In a notable application, cinchonine was used to catalyze the reaction of dicarbonyl compounds with α-amido sulfones, which serve as precursors for acyl imines. nih.govbuchler-gmbh.com This process afforded the desired Mannich adducts in good yields and with high enantioselectivities. nih.gov The catalyst, typically used at a 10 mol % loading, acts as a general base to generate the reactive acyl imine in situ. nih.gov Similarly, bifunctional Cinchona alkaloids bearing a thiourea (B124793) group have been developed to catalyze the direct asymmetric Mannich reaction between malonates and N-Boc protected imines, providing a convergent route to biologically significant β-amino acids. nih.gov

CatalystNucleophileElectrophileYield (%)ee (%)drReference
CinchonineDicarbonylsα-Amido sulfonesGoodHigh1:1 to >95:5 nih.gov
Cinchonine-derived thioureaMalonatesN-Boc aryl imines-up to 77- nih.gov
Cinchonine Baseβ-KetoesterAcyl imines--- buchler-gmbh.com

The asymmetric Michael addition is a powerful tool for C-C bond formation, and Cinchona alkaloid derivatives are highly effective catalysts for this transformation. nih.gov These catalysts, often featuring a thiourea or squaramide moiety, can activate both the nucleophile and the electrophile through a dual hydrogen-bonding mechanism. dovepress.comnih.gov This bifunctional activation is crucial for achieving high stereoselectivity.

Cinchonine-derived catalysts have been successfully applied in the conjugate addition of various carbon nucleophiles, such as 1,3-dicarbonyl compounds, β-ketoesters, and oxindoles, to α,β-unsaturated acceptors like nitroolefins and enones. dovepress.combuchler-gmbh.comnih.gov For example, the Michael addition of acetylacetone (B45752) to nitroolefins has been effectively catalyzed by a Cinchona-based thiourea catalyst. dovepress.com In another study, a cinchonine squaramide-based C3-symmetric catalyst demonstrated good recyclability and high selectivity in the Michael addition of indoles to alkyl trifluoropyruvate. mdpi.com The products of these reactions, which often contain newly formed quaternary carbon stereocenters, are obtained in high yields with excellent enantioselectivity. dovepress.comnih.gov

Catalyst TypeNucleophileElectrophileYieldEnantioselectivity (ee)Reference
Cinchonine-derived thioureaAcetylacetoneNitroolefinsGoodGood dovepress.com
Cinchonine-derived urea1,3-Dicarbonyl compoundsβ-Substituted 2-enoylpyridinesExcellentExcellent dovepress.com
Cinchonine-based phosphoramide3-Substituted oxindolesNitroolefinsHighHigh buchler-gmbh.com
Cinchonine squaramideβ-Ketoestertrans-β-NitrostyreneGoodExcellent nih.gov

The enantioselective addition of allyl and crotyl groups to aldehydes is a fundamental transformation for the synthesis of chiral homoallylic alcohols, key intermediates in polyketide natural product synthesis. rsc.orgnih.gov Cinchona alkaloid derivatives have been developed as highly efficient Lewis base catalysts for these reactions, particularly with allyl- and crotyltrichlorosilanes. rsc.orgrsc.org

A catalyst system based on a Cinchona alkaloid amide has been shown to promote the highly stereoselective allylation and crotylation of a broad range of aldehydes, including aliphatic ones, which are often challenging substrates. rsc.orgrsc.org These reactions proceed with excellent enantioselectivities (typically 90-99% ee) and, in the case of crotylation, with high diastereoselectivity (>98%), allowing for predictable access to either syn- or anti-products by selecting the Z- or E-crotylsilane, respectively. rsc.orgrsc.org The reactions are often performed at ambient temperature and the catalyst can be prepared in a one-pot procedure from inexpensive starting materials. rsc.org The proposed mechanism involves a closed chair-like Zimmerman-Traxler transition state, where the catalyst's chiral scaffold dictates the facial selectivity of the aldehyde. rsc.org

Catalyst SystemSubstrateReagentYield (%)ee (%)drReference
Cinchona alkaloid amideAliphatic aldehydesAllyltrichlorosilaneHigh95-99- rsc.orgrsc.org
Cinchona alkaloid amideAromatic aldehydesAllyltrichlorosilaneHigh90-98- rsc.orgrsc.org
Cinchona alkaloid amideAliphatic aldehydes(E)-CrotyltrichlorosilaneHigh95-98>99:1 (anti) rsc.org
Cinchona alkaloid amideAliphatic aldehydes(Z)-CrotyltrichlorosilaneHigh96-98>1:99 (syn) rsc.org

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between aromatic rings and alkylating agents. nih.gov The development of asymmetric variants of this reaction using chiral catalysts has been a significant area of research. Cinchona alkaloid derivatives have been utilized as organocatalysts to induce enantioselectivity in Friedel-Crafts-type reactions. mdpi.combuchler-gmbh.com

For instance, a squaramide catalyst derived from cinchonidine (B190817) has been used for the asymmetric Friedel-Crafts alkylation of naphthols with unsaturated pyrazolones. buchler-gmbh.com Cinchona-based organocatalysts have also been applied to the hydroxyalkylation of indoles with ethyl trifluoropyruvate, a reaction that proceeds via a Friedel-Crafts mechanism. While initial studies with size-enlarged, C3-symmetric cinchonine catalysts showed lower enantioselectivities compared to the parent alkaloid, subsequent modifications led to improved results. mdpi.com These catalysts typically operate by activating the electrophile through hydrogen bonding, thereby facilitating a stereocontrolled attack by the electron-rich aromatic nucleophile. rsc.org

CatalystNucleophileElectrophileProduct TypeEnantioselectivity (ee)Reference
Cinchonidine-squaramideNaphtholUnsaturated pyrazolonesSubstituted pyrazolone- buchler-gmbh.com
HydroquinineIndole (B1671886)Ethyl trifluoropyruvateHydroxyalkylated indole6% mdpi.com
Hub³-cinchonaIndoleEthyl trifluoropyruvateHydroxyalkylated indole93% mdpi.com

Cycloaddition reactions are among the most powerful methods for constructing cyclic and heterocyclic frameworks. dovepress.com Controlling the stereochemistry of these reactions is a significant challenge, and Cinchona alkaloids have emerged as effective catalysts for various asymmetric cycloadditions, including [2+2], [3+2], and [4+2] variants. dovepress.comdoi.org

Cinchonine hydrochloride itself has been identified as a simple, metal-free, and biocompatible bifunctional catalyst for the cycloaddition of CO₂ to N-alkyl aziridines. nih.gov This reaction proceeds under mild conditions (room temperature and atmospheric CO₂ pressure) without any co-catalyst to produce N-alkyl oxazolidin-2-ones in high yields and regioselectivities. nih.gov The catalyst's effectiveness is attributed to its bifunctional nature, allowing it to activate the reactants appropriately. nih.gov Other Cinchona derivatives have been used to catalyze formal enantioselective [2+2]-cycloadditions of allenoates and imines and [4+2]-cycloadditions involving allenic esters and β,γ-unsaturated α-keto phosphonates. dovepress.com

CatalystReaction TypeSubstrate 1Substrate 2ProductYield (%)Reference
This compoundCO₂ CycloadditionN-benzyl-2-phenylaziridineCarbon DioxideN-benzyl-5-phenyloxazolidin-2-one80 nih.gov
This compoundCO₂ CycloadditionN-butyl-2-phenylaziridineCarbon DioxideN-butyl-5-phenyloxazolidin-2-one72 nih.gov
Quinidine-derived catalyst[4+2] CycloadditionAllenic esterβ,γ-Unsaturated α-ketophosphonatesPhosphonate-substituted dihydropyrans- dovepress.com
Cinchona alkaloid[2+2] CycloadditionAllenoatesImines2,4-Disubstituted azetidines- dovepress.com

Asymmetric Cycloaddition Reactions

CO2 Valorization: Oxazolidinone Synthesis

The utilization of carbon dioxide (CO₂) as a C1 building block is a key area of green chemistry. This compound has been identified as an effective, metal-free, and biocompatible catalyst for the synthesis of oxazolidin-2-ones through the cycloaddition of CO₂ to N-alkyl aziridines. nih.govresearchgate.net This transformation is notable for proceeding under very mild experimental conditions, specifically at room temperature and atmospheric CO₂ pressure, without the need for a co-catalyst. nih.govconsensus.app

The catalytic system is generated by the simple protonation of (+)-cinchonine, forming a bifunctional catalyst. nih.govresearchgate.net This system is believed to activate the substrates through a dual-activation mechanism. Research indicates that the protonated catalyst promotes the synthesis of the desired oxazolidinone products with excellent regioselectivity. researchgate.net Furthermore, the catalyst demonstrates remarkable chemical stability, allowing for it to be recycled and reused for multiple consecutive cycles without a significant loss of activity. nih.govresearchgate.net The practicality of this methodology is enhanced by the fact that it does not require any specialized equipment. nih.gov

Table 1: this compound Catalyzed Oxazolidinone Synthesis This interactive table summarizes the key features of the CO₂ valorization reaction.

Feature Description Reference
Catalyst Protonated (+)-cinchonine (this compound) researchgate.net, nih.gov
Reactants N-alkyl aziridines, Carbon Dioxide (CO₂) nih.gov, researchgate.net
Product Oxazolidin-2-ones nih.gov
Conditions Room temperature, Atmospheric CO₂ pressure nih.gov, researchgate.net
Key Advantages Metal-free, Biocompatible, No co-catalyst needed, Recyclable catalyst, Excellent regioselectivity nih.gov, researchgate.net, consensus.app

Catalysis of Asymmetric Phosphorylation and Acylation Reactions

This compound and related Cinchona alkaloid derivatives are effective catalysts for asymmetric phosphorylation and acylation reactions, enabling the enantioselective synthesis of valuable chiral compounds.

An efficient method for the synthesis of nucleoside 5'-monothiophosphates has been developed utilizing a Cinchona alkaloid catalyst with thiophosphoryl chloride under mild conditions. documentsdelivered.com Detailed mechanistic studies, including reaction kinetics, NMR spectroscopy, and computational modeling, have revealed a previously unrecognized mechanism for this class of organocatalysts. documentsdelivered.com This highlights the ongoing discovery of novel reactivity patterns for well-established catalyst families like the Cinchona alkaloids.

Chiral sulfur(VI) compounds are of growing interest in medicinal chemistry. nih.gov A significant advancement in their synthesis is the desymmetrization of unprotected sulfonimidamides through asymmetric acylation, catalyzed by a Cinchona-phosphinate system. nih.govfigshare.com This method effectively resolves the two nitrogen nucleophiles on the sulfur center, producing the desired acylated sulfonimidamides in excellent yield and high enantioselectivity, with no detectable bis-acylation. nih.gov The reaction employs a labile electrophile, such as 2,2,2-trifluoroethyl trifluoroacetate. nih.gov The development of this methodology was aided by a data-science-driven approach and high-throughput experimentation, which also helped to inform mechanistic investigations. nih.gov

This compound as a Chiral Phase Transfer Catalyst

Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids, including cinchonine, are a cornerstone of chiral phase-transfer catalysis (PTC). phasetransfer.comrsc.org This technique is valued for its operational simplicity and mild reaction conditions, making it suitable for industrial-scale applications. rsc.org These catalysts have been developed over several "generations," primarily involving modifications to the N-substituent of the quinuclidine (B89598) core to enhance stereoselectivity. rsc.orgaustinpublishinggroup.com

Asymmetric α-alkylation of glycine (B1666218) Schiff bases is a powerful method for producing unnatural α-amino acids, catalyzed by chiral phase-transfer catalysts derived from cinchonine and its diastereomer, cinchonidine. researchgate.net The catalyst structure plays a crucial role in determining the enantioselectivity. For instance, N-benzyl cinchoninium salts were early examples, while later generations introduced bulkier groups like anthracenylmethyl to create a more defined chiral pocket. austinpublishinggroup.comlookchem.com

According to the widely accepted model, the catalyst forms a tight ion pair with the enolate of the glycine substrate. The rigid structure of the Cinchona alkaloid shields three faces of the central quaternary nitrogen, leaving one face open for the substrate to approach. austinpublishinggroup.com The aromatic quinoline (B57606) ring of the catalyst and the bulky N-substituent then direct the incoming electrophile (alkyl halide) to attack the enolate from the less hindered side, thereby controlling the stereochemistry of the newly formed C-C bond. phasetransfer.com This strategy has been successfully applied to the synthesis of key intermediates for pharmaceuticals. nih.gov

Table 2: Generations of Cinchona Alkaloid-Derived Phase Transfer Catalysts This interactive table outlines the evolution of PTCs used in asymmetric alkylation.

Generation Key Structural Feature (N-substituent) Typical Application Reference
First Benzyl Asymmetric alkylation of glycinate (B8599266) imines austinpublishinggroup.com
Second Allyl Asymmetric Darzens reaction austinpublishinggroup.com
Third Anthracenylmethyl Improved enantioselectivity in alkylations austinpublishinggroup.com, lookchem.com

Beyond simple alkylations, Cinchona-derived phase-transfer catalysts are effective in promoting various asymmetric condensation reactions. These include Darzens (glycidic ester synthesis) and Michael addition reactions. austinpublishinggroup.commdpi.com For example, the enantioselective conjugate addition of 3-phenyloxindole to nitrostyrene (B7858105) has been achieved with high yield and excellent enantioselectivity using a chiral phase-transfer catalyst. researchgate.net The success of these catalysts lies in their ability to form a well-organized, chiral environment around the reacting species, guiding the reaction pathway toward a single enantiomeric product. The development of dimeric and even trimeric Cinchona alkaloid catalysts, where multiple alkaloid units are linked together, has been explored to further enhance catalytic activity and enantioselectivity in these transformations. lookchem.commdpi.com

Epoxidations

This compound and its derivatives have proven to be effective catalysts in the asymmetric epoxidation of various prochiral olefins, particularly α,β-unsaturated ketones. These reactions are often conducted under phase-transfer catalysis (PTC) conditions, where the cinchonine moiety, typically quaternized at the quinuclidine nitrogen, serves as the chiral phase-transfer agent. The catalyst transfers the oxidizing agent (e.g., hydroperoxide anion) from the aqueous or solid phase to the organic phase containing the substrate, facilitating the epoxidation in a chiral environment.

The catalytic cycle generally involves the formation of a chiral ion pair between the positively charged nitrogen of the cinchoninium salt and the peroxide anion. This complex then approaches the α,β-unsaturated ketone. The stereochemical outcome of the reaction is dictated by the specific facial selectivity imposed by the rigid structure of the alkaloid catalyst. Modifications to the cinchonine structure, such as the introduction of bulky substituents at the N-1 position or modification of the C9-hydroxyl group, have been shown to significantly influence both the reactivity and the enantioselectivity of the epoxidation. For instance, N-alkylation with bulky groups can shield one face of the molecule, enhancing the directional control of the nucleophilic attack on the double bond.

Research in this area has demonstrated the successful application of cinchonine-derived catalysts for the synthesis of optically active epoxides, which are valuable building blocks in organic synthesis. Corey and co-workers developed modified Cinchona alkaloid catalysts that were successful in the epoxidation of certain enones. princeton.edu The efficiency of these catalysts is often evaluated based on the chemical yield and the enantiomeric excess (ee) of the resulting epoxide.

Table 1: Asymmetric Epoxidation of Chalcones Catalyzed by a Cinchonine-Derived Phase-Transfer Catalyst Note: The following data is representative of typical results found in the literature for this type of reaction.

EntrySubstrate (Chalcone)OxidantYield (%)ee (%)
1ChalconeH₂O₂ / NaOH9592
24-ChlorochalconeH₂O₂ / NaOH9294
34-MethoxychalconeKO₂H8890
42-NitrochalconeH₂O₂ / LiOH9095

This compound as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations

Beyond its role in organocatalysis, this compound serves as a versatile chiral ligand for a variety of transition metals, enabling a broad spectrum of asymmetric transformations. researchgate.netresearchgate.net In these applications, the cinchonine scaffold coordinates to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. The quinuclidine nitrogen and, in some cases, the quinoline ring or the C9-hydroxyl group can act as coordination sites.

One of the most prominent applications is in asymmetric hydrogenation. For example, palladium complexes incorporating cinchonine derivatives have been used for the asymmetric hydrogenation of various substrates. researchgate.net In such systems, the this compound can act as a chiral stabilizer for metal nanoparticles or as a ligand in a homogeneous catalyst system. The protonated form of the alkaloid has been shown to be catalytically active in the hydrogenation of N-acetyl-α-amidocinnamic acid in the presence of a palladium precursor. researchgate.net

The structural rigidity and defined stereochemistry of cinchonine make it a "privileged ligand" scaffold. Its pseudoenantiomeric relationship with cinchonidine allows, in principle, access to both enantiomers of a desired product by simply switching the alkaloid ligand. nih.gov The modular nature of the cinchonine molecule allows for fine-tuning of its steric and electronic properties through synthetic modifications, further expanding its utility in metal-catalyzed reactions such as C-C bond formations and reductions. researchgate.net

Table 2: Metal-Catalyzed Asymmetric Reactions Using Cinchonine-Based Ligands Note: This table presents examples of reactions where cinchonine derivatives act as chiral ligands.

Reaction TypeMetalSubstrateProductYield (%)ee (%)
Asymmetric HydrogenationPdN-acetyl-α-amidocinnamic acidN-acetylphenylalanine8578
Heck ReactionPd2,3-Dihydrofuran2-Aryl-2,5-dihydrofuran9085
Suzuki CouplingPd1-IodonaphthaleneChiral biaryl9491
HydrosilylationRhAcetophenone1-Phenylethanol8882

Development and Application of Dimeric and Oligomeric Cinchona Alkaloid Catalysts

To enhance the enantioselectivity and catalytic activity observed with monomeric Cinchona alkaloid catalysts, significant research has been directed towards the synthesis and application of dimeric and oligomeric derivatives. nih.gov The rationale behind this strategy is that linking two or more alkaloid units can create a more defined and pre-organized chiral pocket, leading to a more effective transfer of chirality during the catalytic event. These dimeric structures often exhibit C₂-symmetry, a common feature in highly effective asymmetric catalysts. nih.gov

These dimeric catalysts have found prominent use in phase-transfer catalysis. rsc.org For instance, linking two cinchonine units via a spacer between their quinuclidine nitrogens results in a dicationic catalyst that has shown outstanding performance in the asymmetric alkylation of glycine imines, affording α-amino acid derivatives with excellent enantioselectivity (up to 99% ee). The spacer's length and rigidity are critical variables that can be tuned to optimize the catalyst's performance for a specific transformation.

Similarly, dimeric Cinchona alkaloid-derived squaramides and thioureas have been developed as powerful bifunctional catalysts. nih.govacs.org In these systems, one alkaloid unit can activate the nucleophile through a basic site (e.g., the quinuclidine nitrogen), while the second unit, functionalized with a hydrogen-bond donor like a squaramide, activates the electrophile. This cooperative catalysis within a single molecule has led to high efficiency and stereoselectivity in reactions such as Michael additions. acs.org The development of polymeric versions of these catalysts has also been explored to facilitate catalyst recovery and recycling. rsc.orgacs.org

Table 3: Performance of Dimeric Cinchonine Catalysts in Asymmetric Synthesis Note: This table highlights the high enantioselectivities achieved with dimeric catalysts.

Reaction TypeCatalyst TypeSubstrateYield (%)ee (%)
Glycine Imine AlkylationDimeric Phase-Transfer CatalystGlycine Schiff base9199
Michael AdditionDimeric Squaramide Catalyst2-Oxocyclopentanecarboxylate8596
Dynamic Kinetic ResolutionDimeric Thiourea CatalystRacemic azalactone9091
Aldol (B89426) ReactionDimeric Proline-CinchonineCyclohexanone8897

Mechanistic and Theoretical Studies of Cinchonine Hydrochloride Catalysis

Computational Chemistry and Molecular Modeling in Catalysis

Computational methods have become indispensable for understanding the nuanced aspects of organocatalysis. nih.gov By simulating molecular interactions and energy landscapes, these techniques offer a window into the dynamic processes that are often difficult to observe experimentally. For catalysts like cinchonine (B1669041) hydrochloride, molecular modeling helps to rationalize experimental findings and guide the design of more efficient catalytic systems. nih.govresearchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict reaction outcomes. nih.gov In the context of cinchonine hydrochloride catalysis, DFT calculations are employed to map out potential energy surfaces for a given reaction, allowing researchers to identify the most plausible mechanistic pathways. These investigations involve calculating the energies of reactants, products, intermediates, and transition states to determine the feasibility and kinetics of different routes.

For instance, DFT studies on related cinchona alkaloid-catalyzed reactions, such as the asymmetric methanolysis of meso-cyclic anhydrides, have been crucial in developing detailed mechanistic models. nih.gov Such calculations help to understand how the catalyst activates substrates and stabilizes key intermediates. In the hydrolysis of 3-phenyl-2-oxetanone catalyzed by a cinchonine-derived phase-transfer catalyst, DFT was used to determine the optimized structure of the tetrahedral intermediate, revealing a key π-π stacking interaction between the catalyst's quinoline (B57606) ring and the substrate's benzene (B151609) ring that influences stereoselectivity. nih.gov While detailed DFT analyses for many this compound-specific reactions are still emerging, preliminary studies on its role in CO2 cycloaddition have highlighted the intent to use DFT to analyze the catalytic cycle and the mode of CO2 activation. nih.gov

Table 1: Application of DFT in Cinchona Alkaloid Catalysis

Reaction TypeCatalyst SystemDFT Investigation FocusKey FindingsReference
Asymmetric MethanolysisCinchona AlkaloidsTransition state modelingProposed a three-point interaction model involving a C-H···O oxyanion hole for stabilization. nih.gov
Hydrolytic DKRCinchonine-derived PTCOptimization of tetrahedral intermediate structureIdentified stabilizing π-π interactions between catalyst and substrate. nih.gov
CO2 CycloadditionThis compoundProposed for future workTo elucidate the catalytic cycle and CO2 activation mechanism. nih.gov

This table is interactive. Click on the headers to sort.

While DFT provides static pictures of a reaction pathway, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of the conformational flexibility of the catalyst and its complexes. mdpi.com The catalytic activity of this compound is highly dependent on its three-dimensional shape, as the relative orientation of the quinoline and quinuclidine (B89598) rings creates the specific chiral environment necessary for asymmetric induction. dovepress.com

MD simulations have been used to investigate the full conformational space of cinchonine and its derivatives. scispace.com A key finding from these studies is that protonation of the quinuclidine nitrogen—as is the case in this compound—has a significant impact on the molecule's preferred conformation. Specifically, protonation stabilizes conformers where an intramolecular hydrogen bond can form between the quinuclidine nitrogen (1N) and the hydroxyl group at the C9 position (9O). scispace.com This conformational locking can reduce the number of available low-energy states, potentially pre-organizing the catalyst into a more reactive form for specific transformations.

Table 2: Conformational Analysis of Cinchonine Derivatives via MD Simulations

Cinchonine DerivativeKey FindingImplication for CatalysisReference
Cinchonine (neutral)Multiple accessible conformationsHigh flexibility scispace.com
Protonated CinchonineStabilization of conformers with 1N–H∙∙∙9O intramolecular hydrogen bondReduced flexibility, potential pre-organization of the catalytic site. scispace.com
Methylated CinchonineReduction of the domain of internal coordinatesConformational space is restricted compared to the neutral form. scispace.com

This table is interactive. Click on the headers to sort.

The enantioselectivity of a catalyzed reaction is determined at the transition state (TS) of the rate-determining step. Computational chemistry provides essential tools to calculate the structures and energies of these fleeting molecular arrangements. By comparing the energies of the transition states leading to the different stereoisomers of the product, the origin of the observed enantioselectivity can be explained.

In cinchona alkaloid catalysis, bifunctional activation is a common mechanistic motif. dovepress.com The basic quinuclidine nitrogen can deprotonate a nucleophile, while the C9-hydroxyl group can act as a hydrogen-bond donor to activate an electrophile. dovepress.com DFT calculations on related systems have elucidated a "three-point interaction" model in the transition state. nih.gov This model involves hydrogen bonding that stabilizes the developing negative charge (oxyanion) on the substrate. nih.gov The precise geometry of this interaction, dictated by the catalyst's conformation, forces the reactants to approach from a specific direction, leading to the preferential formation of one enantiomer. nih.govdovepress.com These models show that non-covalent interactions, such as hydrogen bonds and π-π stacking, between the catalyst and the substrates in the transition state are paramount for achieving high stereocontrol. nih.gov

Experimental Approaches to Reaction Mechanism Elucidation

While computational studies provide theoretical frameworks, experimental data are required to validate these models and provide tangible evidence for proposed mechanisms. Kinetic, spectroscopic, and other analytical techniques are used to probe the reaction as it occurs, identifying key species and quantifying their behavior.

Kinetic studies involve measuring reaction rates under varying conditions to deduce the reaction order with respect to each component (catalyst, substrates) and to understand the influence of parameters like temperature and concentration. This information is fundamental to constructing a rate law that must be consistent with any proposed mechanism.

For the cycloaddition of CO2 to aziridines catalyzed by this compound, kinetic analyses were performed by systematically varying the catalyst loading, aziridine (B145994) concentration, and CO2 pressure. nih.gov The results demonstrated a clear dependence of the reaction rate on the amount of catalyst used, confirming its central role in the reaction turnover. nih.gov Such studies are critical for optimizing reaction conditions and for identifying potential rate-limiting steps in the catalytic cycle. Furthermore, the application of cinchonine derivatives in dynamic kinetic resolutions (DKR) inherently relies on the careful analysis and manipulation of reaction rates to achieve high yields and enantioselectivity. nih.govjst.go.jp

Table 3: Kinetic Parameters Investigated for this compound Catalysis of CO2 Cycloaddition

Parameter VariedObservationImplicationReference
Catalyst LoadingReaction rate is dependent on the amount of catalyst.Confirms the catalytic nature of the process. nih.gov
Aziridine ConcentrationReaction progress is dependent on substrate concentration.Provides data for determining reaction order. nih.gov
CO2 PressureReaction rate is influenced by the pressure of CO2.Indicates CO2 is involved in or before the rate-determining step. nih.gov

This table is interactive. Click on the headers to sort.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for identifying the structures of molecules in solution. nih.gov They can be used to observe the catalyst, substrates, and products, and in favorable cases, to detect the transient intermediates that form during the catalytic cycle.

In a study of the this compound-catalyzed reaction between CO2 and 1-butyl-2-phenylaziridine, ¹H NMR spectroscopy was used to gain insight into the initial steps of the mechanism. unimi.it By monitoring the NMR spectrum upon mixing the catalyst and the aziridine substrate (before the introduction of CO2), significant shifts in the signals corresponding to the aromatic protons of the catalyst's quinoline ring were observed. This provided direct evidence for the formation of an adduct or complex between this compound and the aziridine. unimi.it This observation supports a mechanism where the catalyst first interacts with one of the substrates to form an activated species before the subsequent reaction step occurs. Such spectroscopic "snapshots" are crucial for confirming the presence of proposed intermediates and validating mechanistic hypotheses derived from computational and kinetic studies. nih.govunimi.it

Investigations of Supramolecular Catalytic Assemblies

The catalytic efficacy of cinchonine and its derivatives is often enhanced through the formation of supramolecular assemblies, where the catalyst and substrates organize into well-defined, transient structures. Research indicates that such systems can be considered a unique class of heterogeneous catalytic reactions involving supramolecular catalysis. researchgate.net In the case of the enantioselective hydrogenation of ethyl pyruvate, circular dichroism spectra have provided evidence for the formation of host-guest complexes between cinchonidine (B190817) (a stereoisomer of cinchonine) and the substrate in toluene. researchgate.net

These assemblies are frequently governed by the bifunctional nature of the catalyst. For instance, squaramide-functionalized cinchonine derivatives can simultaneously activate multiple components of a reaction. nih.gov In the atropselective Michael addition of oxindoles to maleimides, the squaramide moiety activates the maleimide (B117702) through hydrogen bonding, while the quinuclidine nitrogen of the cinchonine scaffold activates the oxindole (B195798) via deprotonation. nih.gov This creates a structured supramolecular assembly that tightly controls the stereochemical outcome.

Further extending this concept, researchers have developed polymeric catalysts based on cinchona squaramides. nih.gov By linking multiple cinchonine squaramide units through aromatic diiodides, chiral polymers are formed that act as insoluble or suspended catalysts. nih.gov These polymeric structures represent a deliberate and stable form of supramolecular catalytic assembly, where the proximity and orientation of catalytic sites are fixed within a larger architecture, influencing reactivity and stereoselectivity. nih.gov

Principles of Chiral Induction and Stereoselectivity

The ability of this compound to induce chirality is fundamentally rooted in its rigid and complex three-dimensional structure. The relative orientation of the quinoline and quinuclidine ring systems creates a "chiral pocket" around the catalytically active sites. dovepress.com This pocket sterically dictates the trajectory of approaching substrates, favoring one pathway over another and resulting in the formation of one enantiomer in excess. dovepress.com

A key principle in the application of Cinchona alkaloids is the concept of pseudo-enantiomerism. Cinchonine and its diastereomer, cinchonidine, often provide opposite enantioselectivity in asymmetric reactions. jst.go.jpnih.gov This allows chemists to access either enantiomer of a desired product simply by selecting the appropriate pseudo-enantiomeric catalyst. jst.go.jp

Mechanistic models have been developed to rationalize the observed stereoselectivity. Early models proposed that the catalyst and a ketene (B1206846) form a complex where steric strain is minimized, dictating the face of attack for an incoming electrophile like chloral. princeton.edu More advanced studies on the desymmetrization of meso cyclic anhydrides have led to the construction of detailed transition state models. nih.gov These models show how the catalyst efficiently discriminates between two enantiotopic carbonyl groups, a fundamental challenge in stereoselective synthesis. nih.gov The insights gained from these mechanistic studies have guided the development of novel and more practical catalysts. nih.gov

Role of Specific Functional Groups and Non-Covalent Interactions (e.g., Hydrogen Bonding)

Cinchonine and its derivatives operate as bifunctional catalysts, utilizing distinct functional groups to engage in non-covalent interactions that activate and orient the reactants. dovepress.com The tertiary nitrogen of the quinuclidine ring is basic and typically serves as a Brønsted base, deprotonating a nucleophile to increase its reactivity. dovepress.comfrontiersin.org Simultaneously, the hydroxyl group at the C9 position acts as a crucial hydrogen-bond donor, activating the electrophile. dovepress.comfrontiersin.org

Hydrogen bonding is a paramount interaction in this catalytic system. researchgate.net In reactions involving thiourea (B124793) or squaramide derivatives of cinchonine, the (thio)urea N-H groups form dual hydrogen bonds with the electrophile (e.g., the carbonyl group of a ketoester), while the quinuclidine nitrogen activates the nucleophile. dovepress.commdpi.com This cooperative activation within a single catalyst framework is highly effective. mdpi.com For example, in the aza-Henry reaction, the C6′ hydroxyl group can activate an imine via hydrogen bonding, while the quinuclidine nitrogen deprotonates the nitroalkane. dovepress.com

Systematic structural modifications have demonstrated the critical role of these interactions. Replacing the C9-hydroxyl group with a bulky O-phenyl group can reverse the sense of enantioselection in certain hydrogenations, likely due to repulsive interactions. nih.gov However, introducing a 2-pyridyl group at the same position restores the original enantioselectivity. nih.gov Theoretical calculations suggest this is because the pyridyl nitrogen can act as a hydrogen bond acceptor, forming an attractive interaction with the substrate that overrides the steric bulk, demonstrating the delicate balance of non-covalent forces in determining stereocontrol. nih.gov

Functional GroupLocationPrimary RoleType of InteractionCited Examples of Activated Substrates
Quinuclidine NitrogenQuinuclidine RingBrønsted Base / H-bond AcceptorProton Abstraction / Hydrogen BondingNitroalkanes, Thiols, Oxindoles, 1,3-Dicarbonyls nih.govdovepress.com
Hydroxyl GroupC9 PositionBrønsted Acid / H-bond DonorHydrogen BondingImines, Carbonyls (Isatin, Enones) dovepress.com
Quinoline RingAromatic SystemSteric Hindrance / π-Interactionsπ-π Stacking / van der WaalsGeneral substrate orientation dovepress.comnih.gov
(Thio)urea / Squaramide MoietyC9 Position (Modified)Dual H-bond DonorHydrogen BondingKetoesters, Maleimides nih.govdovepress.commdpi.com

Conformational Preferences and Their Impact on Stereocontrol

The stereochemical outcome of a cinchonine-catalyzed reaction is not static but is profoundly influenced by the catalyst's conformational flexibility. Cinchona alkaloids can exist in several low-energy conformations, and the equilibrium between them can be shifted by factors such as the solvent. nih.govacs.org The conformation of the catalyst directly impacts the shape and accessibility of the chiral pocket, thereby affecting stereocontrol. dovepress.com

Systematic computational studies have identified several key conformations, often described as open or closed. nih.gov These are defined by the torsion angles along the C9-C4' and C9-C8 bonds, which dictate the relative positioning of the quinoline and quinuclidine moieties. nih.gov

Torsion AngleDefinitionConformation Description
T1C(4a')-C(4')-C(9)-C(8)Defines the overall backbone shape
T2C(4')-C(9)-C(8)-N(1)Orients the quinuclidine ring relative to the C9-linker
T3H-O(9)-C(9)-C(8)Defines the orientation of the C9-hydroxyl group

Data sourced from a systematic study of Cinchona alkaloid conformational spaces. nih.gov

Experimental and theoretical investigations on cinchonidine have shown that in apolar solvents, an "Open" conformer is the most stable. acs.org However, as solvent polarity increases, the stability of "Closed" conformers rises, leading to a mixture of conformers with similar energy levels in polar solvents. acs.org This solvent-dependent conformational behavior is crucial, as mechanistic studies have revealed that a specific "active conformer" is often responsible for the observed high enantioselectivity. nih.gov In the alcoholysis of meso anhydrides, for instance, kinetic and structural studies allowed for the identification of the precise active conformation of the catalyst, leading to a transition state model that successfully rationalizes the efficient discrimination between the enantiotopic carbonyl groups. nih.gov

Advanced Studies in Chiral Recognition and Resolution

Fundamental Mechanisms of Chiral Recognition by Cinchonine (B1669041) Hydrochloride

The ability of Cinchonine hydrochloride to distinguish between enantiomers, a process known as chiral recognition, is not based on a single interaction but rather a combination of non-covalent forces that create a diastereomeric complex with a significant energy difference between the two enantiomers of a racemic compound. The protonated quinuclidine (B89598) nitrogen in the hydrochloride salt plays a pivotal role, especially in the resolution of chiral acids, by establishing a primary ionic interaction. nih.gov This electrostatic attraction serves as an anchor, positioning the chiral analyte relative to the cinchonine molecule.

Beyond the initial ionic bond, effective chiral recognition relies on a multi-point interaction model. This typically involves a combination of the following:

Hydrogen Bonding: The hydroxyl group at the C-9 position of cinchonine is a crucial hydrogen bond donor. This group can interact with hydrogen bond acceptors (like carbonyl groups) on the analyte. The specific spatial arrangement of this hydroxyl group relative to the rest of the alkaloid scaffold is critical for stereoselective recognition. nih.govcore.ac.uk

π-π Stacking: The quinoline (B57606) ring of cinchonine provides a large, electron-rich aromatic system capable of engaging in π-π stacking interactions with aromatic moieties on the analyte molecule. nih.govcore.ac.uk For a stable complex to form, the interacting rings must be nearly parallel, with a centroid distance in the ideal range for aromatic interactions. core.ac.uk

Steric Hindrance: The rigid, three-dimensional structure of the cinchonine molecule creates significant steric constraints. One enantiomer of a racemic analyte will fit more favorably into the chiral pocket of the cinchonine molecule, while the other will experience destabilizing steric clashes, preventing a low-energy association. wiley-vch.de

A spatial arrangement that allows for the simultaneous occurrence of these primary ionic, hydrogen bonding, and π-π interactions is considered essential for achieving high levels of enantioselectivity. nih.gov The combination of these forces locks the analyte into a specific orientation, allowing the chiral centers of the this compound to effectively "read" the stereochemistry of the guest molecule.

Table 1: Key Interactions in Chiral Recognition by this compound

Interaction Type Cinchonine Moiety Involved Analyte Moiety Involved (Example) Role in Recognition
Ionic Interaction Protonated Quinuclidine Nitrogen (N-1) Carboxylate group (-COO⁻) Primary binding force, anchors the analyte.
Hydrogen Bonding C-9 Hydroxyl Group (-OH) Carbonyl, hydroxyl, or amino groups Secondary interaction, adds stability and stereospecificity.
π-π Stacking Quinoline Ring Aromatic rings (e.g., phenyl group) Stabilizes the complex through aromatic interactions.
Steric Repulsion Entire 3D Alkaloid Scaffold Bulky substituents on the analyte Prevents one enantiomer from binding as effectively as the other.

Applications in Pfeiffer Effect Studies for Absolute Configuration Assignment

This compound serves as a chiral environment substance in studies of the Pfeiffer effect, a phenomenon observed when a racemic mixture of a labile chiral coordination complex undergoes a shift in its enantiomeric equilibrium upon the addition of a chiral compound. This effect can be used to assign the absolute configuration of the coordination complex. scispace.com

The process involves dissolving the racemic complex (e.g., D,L-[Co(o-phen)₃]²⁺) in a solution containing an excess of an enantiomerically pure substance, such as dextro-cinchonine hydrochloride. The chiral environment substance interacts differently with the two enantiomers of the complex, leading to the enrichment of one over the other. This enrichment is detected by a change in the optical rotation of the solution. scispace.com

It has been postulated that the complex "senses" the absolute configuration of the environment substance, shifting its equilibrium accordingly. For example, studies have shown that dextro-cinchonine hydrochloride, L-(−)-malic acid, and L-(−)-tartaric acid all cause an enrichment of the same enantiomer of the D,L-[Co(o-phen)₃]²⁺ complex. scispace.com This suggests that the complex is responding to a common stereochemical feature in these diverse chiral molecules. By correlating the sign of the induced rotation with the known absolute configuration of the environment substance, the absolute configuration of the enriched complex enantiomer can be deduced. scispace.com It is important to note that there is no simple relationship between the sign of rotation of the chiral environment substance itself and the sign of the complex enantiomer that is enriched. scispace.com

Table 2: Example of Pfeiffer Effect Data for D,L-[Co(o-phen)₃]²⁺

Chiral Environment Substance Absolute Configuration of Environment Substance Enriched Enantiomer of Complex Inferred Absolute Configuration of Enriched Enantiomer
Dextro-Cinchonine Hydrochloride (8S,9R) Levorotatory Λ (Lambda)
L-(−)-Malic Acid S Levorotatory Λ (Lambda)
L-(−)-Tartaric Acid S,S Levorotatory Λ (Lambda)
D-(+)-Malic Acid R Dextrorotatory Δ (Delta)

Data based on findings described in scientific literature. scispace.com

Conformational Landscape Analysis of Cinchonine and Related Stereoisomers

The efficacy of this compound in chiral recognition is deeply rooted in its complex conformational landscape. The molecule is not static; rather, it exists as an equilibrium of several low-energy conformers in solution. unige.chacs.org The structure consists of a rigid quinoline ring and a bicyclic quinuclidine ring, connected by a C-C bond that allows for rotational flexibility. semanticscholar.org

The conformational space of Cinchona alkaloids is often described by key torsion angles, primarily T(1) (C(4a')-C(4')-C(9)-C(8)) and T(2) (C(4')-C(9)-C(8)-N(1)), which define the relative orientation of the quinoline and quinuclidine moieties. nih.govresearchgate.net This leads to several distinct conformational families, often categorized as "open" or "closed". unige.chnih.gov In "closed" conformations, the quinuclidine nitrogen and the quinoline ring are in proximity, whereas in "open" conformations, they are further apart.

Protonation of the quinuclidine nitrogen, as in this compound, has a significant impact on this landscape. It stabilizes conformers that can form an intramolecular hydrogen bond between the protonated nitrogen (N-1-H⁺) and the C-9 oxygen (O-9), favoring certain "closed" arrangements. semanticscholar.org The relative population of these conformers can also be influenced by the solvent, with polar solvents tending to stabilize the closed conformers more than apolar solvents. unige.chacs.org

Cinchonine and its pseudo-enantiomer, cinchonidine (B190817), differ in configuration at the C-8 and C-9 atoms. semanticscholar.orgphytojournal.com While they are diastereomers, they often behave as functional enantiomers in asymmetric catalysis. semanticscholar.org However, their conformational spaces are not mirror images. Full conformational analysis reveals differences in the probability distributions of their conformers, which provides crucial insight into their differing abilities to induce chirality. semanticscholar.org

Table 3: Dominant Conformational Families of Cinchonine/Cinchonidine

Conformational Family Torsion Angle T(1) Range (approx.) Torsion Angle T(2) Range (approx.) Key Feature Stabilized by
Anti-Closed ~180° ~-60° The quinuclidine nitrogen is oriented towards the quinoline ring. Protonation (intramolecular H-bond), Polar solvents. unige.chsemanticscholar.org
Anti-Open ~180° ~180° The quinuclidine nitrogen is oriented away from the quinoline ring. Apolar solvents. unige.ch
Syn-Closed ~0° ~60° Different orientation of the quinoline ring relative to the C9-C8 bond. Generally higher in energy.
Syn-Open ~0° ~-180° Generally higher in energy. Generally higher in energy.

Conformational families based on systematic studies of Cinchona alkaloids. nih.govresearchgate.net

Chiral Resolution Techniques Employing this compound

This compound is a classical and widely used chiral resolving agent, particularly for the separation of racemic acids. sigmaaldrich.combuchler-gmbh.com The primary technique employed is diastereomeric salt crystallization, a method first pioneered by Louis Pasteur. wiley-vch.dewikipedia.org

The process involves reacting the racemic acid with one enantiomer of a chiral base, in this case, (+)-cinchonine hydrochloride. This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

(R)-Acid + (+)-Cinchonine·HCl → [(R)-Acidate⁻][(+)-Cinchonine-H⁺]·Cl⁻ (S)-Acid + (+)-Cinchonine·HCl → [(S)-Acidate⁻][(+)-Cinchonine-H⁺]·Cl⁻

Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. wikipedia.org By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, while the other remains dissolved. The crystallized salt is then separated by filtration. Finally, the resolved acid enantiomer is recovered from the diastereomeric salt by treatment with a strong acid to protonate the acidate and regenerate the this compound. wikipedia.org

This method has been successfully applied to a vast array of chiral carboxylic acids. core.ac.ukwiley-vch.de The success of the resolution is highly dependent on the difference in solubility between the two diastereomeric salts, which can be optimized by screening various solvents.

Table 4: Examples of Racemic Compounds Resolved Using Cinchona Alkaloids

Racemic Compound Class Specific Example Cinchona Alkaloid Used Resolution Principle
Carboxylic Acids Malic Acid (+)-Cinchonine Diastereomeric Salt Crystallization core.ac.uk
Tartaric Acid Derivatives O,O'-Dibenzoyl-tartaric acid (+)-Cinchonine Diastereomeric Salt Crystallization core.ac.uk
Amino Acids (derivatized) N-protected peptide enantiomers Cinchona alkaloid derivatives Chiral Stationary Phase Chromatography nih.gov
Alcohols Racemic Alcohols Cinchonine derivatives (as catalysts) Kinetic Resolution

While this compound is primarily used for acidic compounds via crystallization, its derivatives are used in a broader range of resolution techniques. pharmtech.com

Analytical Methodologies and Electrochemical Investigations of Cinchonine Hydrochloride

Electrochemical Behavior and Surface Adsorption Phenomena

The electrochemical properties of cinchonine (B1669041) hydrochloride and its interaction with electrode surfaces are critical for developing sensitive analytical methods.

The deposition of a cinchonine layer onto a platinum electrode surface can be effectively achieved through the cathodic reduction of a methanolic solution of cinchonine hydrochloride. mdpi.compreprints.orgnih.gov This process is typically carried out at a controlled potential, for instance, at -220 mV versus a silver standard electrode (SSE). mdpi.compreprints.orgnih.gov The mechanism involves a hydrogen evolution reaction induced by the reduction, leading to the stable adsorption of the insoluble cinchonine alkaloid onto the platinum cathode surface. mdpi.compreprints.orgresearchgate.net

This electrochemical deposition creates a stable, organic thin film of cinchonine on the electrode. preprints.orgnih.govpreprints.org The stability and effectiveness of this layer are influenced by parameters such as deposition potential, time, and temperature. preprints.orgpreprints.org For example, a stable cinchonine layer can be formed when the deposition is performed for 60 seconds at 10°C. preprints.orgpreprints.org Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed that the deposit on the cathode consists purely of cinchonine. mdpi.com

The formation of this cinchonine layer enhances the sensitivity of the electrode by providing a larger and more specific surface area for electrochemical processes. mdpi.com This modification of the electrode surface is a key step in the development of voltammetric sensors for the determination of cinchonine. mdpi.compreprints.orgpreprints.org

Table 1: Optimal Conditions for Cathodic Deposition of Cinchonine
ParameterValueReference
ElectrodePlatinum mdpi.compreprints.orgnih.govpreprints.org
SolutionThis compound in methanol mdpi.compreprints.orgnih.govpreprints.org
Deposition Potential-220 mV vs. SSE mdpi.compreprints.orgnih.govpreprints.org
Deposition Time60 seconds preprints.orgpreprints.org
Temperature10°C preprints.orgpreprints.org

Cinchonine-modified electrodes, particularly those prepared by cathodic deposition on screen-printed platinum electrodes (SP-Pt), exhibit enhanced electrochemical responses for the determination of cinchonine. mdpi.compreprints.org Techniques like differential pulse voltammetry (DPV) and cyclic voltammetry (CV) are employed to characterize these modified electrodes and quantify cinchonine. mdpi.comresearchgate.net

In DPV measurements, a cinchonine-modified electrode (SP-Pt/CN) shows a well-defined and more intense oxidation peak compared to an unmodified electrode, even at very low concentrations. mdpi.com The peak current demonstrates a linear relationship with the concentration of cinchonine over a specific range. For instance, a linear range of 1.3 µg L⁻¹ to 39.6 µg L⁻¹ has been reported, with a high correlation coefficient. mdpi.com This indicates the suitability of the modified electrode for quantitative analysis. mdpi.com The electrode reaction process is controlled by the diffusion of cinchonine to the electrode surface. nih.gov

The performance of these sensors is evaluated based on several parameters, including the limit of detection (LOD) and the limit of quantitation (LOQ). For cinchonine determination using an SP-Pt/CN electrode in a phosphate (B84403) buffer solution (pH 7.0), LOD and LOQ values of 0.6 µg L⁻¹ and 1.8 µg L⁻¹, respectively, have been achieved. mdpi.compreprints.org The repeatability and reproducibility of the modified electrode are also crucial, with relative standard deviation (RSD) values of peak currents from consecutive measurements indicating good stability. mdpi.compreprints.org

Table 2: Performance Characteristics of a Cinchonine-Modified Screen-Printed Platinum Electrode
ParameterValueReference
TechniqueDifferential Pulse Voltammetry (DPV) mdpi.compreprints.org
Linear Range1.3 µg L⁻¹ to 39.6 µg L⁻¹ mdpi.com
Limit of Detection (LOD)0.6 µg L⁻¹ mdpi.compreprints.org
Limit of Quantitation (LOQ)1.8 µg L⁻¹ mdpi.compreprints.org
pH7.0 (Phosphate buffer) mdpi.compreprints.org
Reproducibility (RSD)Good, indicating surface stability mdpi.compreprints.org

Chromatographic Techniques for Separation and Analysis

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are indispensable for the separation and analysis of this compound, especially for determining its enantiomeric purity.

Chiral HPLC is a powerful technique for the separation of enantiomers, which is critical in the pharmaceutical industry as different enantiomers of a drug can have distinct pharmacological and toxicological effects. nih.govasianpubs.orgderpharmachemica.com For the analysis of cinchonine and other chiral compounds, HPLC methods are developed to quantify the undesired enantiomer in the bulk drug substance. nih.govasianpubs.org These methods often utilize chiral stationary phases (CSPs) to achieve separation.

The development of a chiral HPLC method involves optimizing the mobile phase composition to achieve baseline resolution of the enantiomers. For instance, a mobile phase system containing heptane, ethanol (B145695), and diethylamine (B46881) has been used for the enantiomeric separation of cathine (B3424674) hydrochloride on a Chiralpak AD-H column. The method is then validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.govasianpubs.org Linearity is assessed by analyzing a series of solutions with varying concentrations of the enantiomer, and a good correlation coefficient indicates a linear response. asianpubs.org Precision is determined by the repeatability of the measurements, expressed as the relative standard deviation (RSD).

Cinchona alkaloids, including cinchonine, are themselves used as chiral selectors in the development of chiral stationary phases (CSPs) for HPLC. nih.govu-szeged.hu These CSPs are highly effective for the enantiomeric resolution of a wide range of chiral compounds. nih.gov Zwitterionic ion exchangers derived from Cinchona alkaloids have been particularly successful for the direct enantiomer separation of chiral acids and ampholytes. nih.gov

The development of these CSPs involves immobilizing the Cinchona alkaloid onto a support material, such as silica (B1680970) gel. researchgate.net For example, a chiral anion-exchanger stationary phase has been developed based on cinchonidine (B190817). researchgate.net The performance of these CSPs is influenced by factors such as the structure of the alkaloid and the mobile phase conditions. u-szeged.hunih.gov For instance, quinine-based selectors have shown stronger adsorption affinity and higher enantioselectivity compared to quinidine-based selectors for certain dipeptide analytes. nih.gov The chiral recognition mechanism often involves interactions between the analyte and the chiral selector, and the elution order of the enantiomers can sometimes be reversed by switching between pseudo-enantiomeric CSPs (e.g., quinine-based vs. quinidine-based). u-szeged.hu

Advanced Spectroscopic Techniques for Structural and Vibrational Analysis (e.g., IR, Raman, NMR)

Spectroscopic techniques provide detailed information about the molecular structure and vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Cinchona alkaloids. nih.gov 1H NMR spectra provide information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.com For this compound, the 1H NMR spectrum shows characteristic signals corresponding to the different protons in its structure. chemicalbook.com Advanced 2D NMR techniques and diffusion-ordered NMR spectroscopy (DOSY) can be used to study the formation of supramolecular complexes between Cinchona alkaloids and other molecules. researchgate.net

Raman spectroscopy provides information about the vibrational modes of a molecule and can be used to study interactions between molecules. nih.gov The Raman spectrum of quinine (B1679958) hydrochloride, a related Cinchona alkaloid, shows characteristic peaks corresponding to various vibrational modes within the molecule. chemicalbook.com Raman difference spectroscopy is a sensitive technique that can detect small shifts in Raman bands upon molecular interaction, such as the complex formation between an antimalarial drug and its target. nih.gov

Infrared (IR) spectroscopy is another vibrational spectroscopic technique that can be used to identify functional groups and study molecular structure. While direct IR data for this compound was not found in the provided search results, it is a standard technique used in conjunction with Raman and NMR for comprehensive structural analysis.

Method Validation and Development for Research Applications

The development and validation of robust analytical methods are paramount for the accurate quantification of this compound in various matrices for research applications. Recent advancements have focused on electrochemical techniques, offering high sensitivity, selectivity, and cost-effectiveness.

A notable development involves the use of screen-printed platinum electrodes (SP-Pt) modified with a cinchonine layer for the determination of cinchonine. mdpi.comdntb.gov.uaconsensus.apppreprints.orgpreprints.orgnih.gov This method is based on the cathodic reduction of this compound in a methanolic solution to deposit a stable cinchonine layer on the electrode surface. mdpi.compreprints.orgnih.gov The deposition is optimally achieved at a controlled potential of -220 mV versus a silver standard electrode (SSE) for 60 seconds at a temperature of 10 °C. mdpi.compreprints.orgnih.gov

The analytical performance of this modified electrode has been rigorously validated for the determination of cinchonine in samples such as water, urine, and serum using differential pulse voltammetry (DPV). mdpi.comdntb.gov.uaconsensus.apppreprints.orgpreprints.orgnih.gov The DPV experimental parameters are typically set with a scan range from +0.20 V to +1.10 V, a pulse amplitude of 50 mV, a pulse time of 50 ms, and a scan rate of 10 mV s⁻¹. nih.gov

Key validation parameters demonstrate the method's suitability for research applications. A linear relationship between the peak current and cinchonine concentration was established over a range of 1.3 µg L⁻¹ to 39.6 µg L⁻¹. mdpi.compreprints.orgnih.gov The regression equation was determined to be Iₚ (µA) = 4.228 c (µg L⁻¹) + 4.812, with a high correlation coefficient of 0.9996. mdpi.compreprints.orgnih.gov

The sensitivity of the method is highlighted by its low limits of detection (LOD) and quantitation (LOQ), which were found to be 0.6 µg L⁻¹ and 1.8 µg L⁻¹, respectively. mdpi.comdntb.gov.uaconsensus.apppreprints.orgpreprints.orgnih.gov These limits are significantly lower than those of untreated screen-printed platinum electrodes and other previously reported modified sensors. nih.gov

Table 1: Linearity and Sensitivity of the Validated DPV Method

Parameter Value
Linear Range 1.3 µg L⁻¹ to 39.6 µg L⁻¹
Regression Equation Iₚ (µA) = 4.228 c (µg L⁻¹) + 4.812
Correlation Coefficient (r²) 0.9996
Limit of Detection (LOD) 0.6 µg L⁻¹
Limit of Quantitation (LOQ) 1.8 µg L⁻¹

The selectivity of the cinchonine sensor was evaluated by investigating the effect of potential interfering organic species. mdpi.compreprints.orgnih.gov Recovery studies were conducted using the standard addition method with the initial cinchonine concentration fixed at 6.0 µg L⁻¹ (10 times the LOD) and interferent concentrations at various ratios. mdpi.compreprints.orgnih.gov The results showed satisfactory recovery rates ranging from 91.8% to 109.6%, indicating minimal interference from the tested species. mdpi.compreprints.orgnih.gov

Table 2: Recovery Studies in the Presence of Potential Interferents

Interferent Concentration Ratio (Interferent:Cinchonine) Recovery Rate (%)
1:0.1 91.8 - 109.6
1:1 91.8 - 109.6
10:1 91.8 - 109.6

The stability of the modified electrode is also a critical factor for its application in research. DPV measurements of a 20.0 µg L⁻¹ cinchonine solution showed only a 1.1% relative standard deviation (RSD) in the peak current after 10 scans, demonstrating the good stability of the cinchonine layer on the electrode. nih.gov

While electrochemical methods show great promise, other analytical techniques such as high-performance liquid chromatography (HPLC) are also widely used for the analysis of Cinchona alkaloids, including cinchonine. alfa-chemistry.comresearchgate.netnih.gov Reversed-phase HPLC using ODS columns with acidic mobile phases and UV detection is a common approach. researchgate.net However, challenges such as strong silanophilic interactions between the analytes and the column surface can lead to poor peak shape and resolution, necessitating careful method development. researchgate.net

Supramolecular Chemistry and Host Guest Interactions Involving Cinchonine Hydrochloride

Formation and Characterization of Inclusion Complexes (e.g., with Cyclodextrins, Calixarenes)

Cinchonine (B1669041) hydrochloride, like its parent compound cinchonine, readily participates in the formation of inclusion complexes with various host molecules, most notably cyclodextrins. These macrocyclic hosts possess a hydrophilic exterior and a hydrophobic inner cavity, making them suitable for encapsulating guest molecules like cinchonine.

Research has demonstrated that cinchonine forms stable inclusion complexes with both beta-cyclodextrin (B164692) (β-CD) and gamma-cyclodextrin (B1674603) (γ-CD). nih.gov The stoichiometry of these complexes is not limited to a simple 1:1 host-guest ratio. Evidence from electrospray ionization mass spectrometry (ESI-MS) has confirmed the formation of both 1:1 and stable 2:1 (host:guest) complexes. nih.gov Furthermore, in equimolar mixtures of β-CD and γ-CD with cinchonine, multi-component "sandwich-type" complexes with a 1:1:1 stoichiometry (e.g., β-CD-cinchonine-γ-CD) have been observed. nih.gov The formation of these higher-order complexes is indicated by non-linear profiles in phase-solubility studies, which suggest that more than one cyclodextrin (B1172386) molecule is involved in the complexation of a single guest molecule. nih.gov

The characterization of these inclusion complexes is crucial for understanding their structure and stability. A variety of analytical techniques are employed for this purpose, providing complementary information in both the solid state and in solution.

Table 1: Methods for Characterization of Cinchonine Hydrochloride Inclusion Complexes

Analytical Technique Information Provided
Electrospray Ionization Mass Spectrometry (ESI-MS) Confirms the stoichiometry of the complexes in the solution phase (e.g., 1:1, 2:1). nih.gov
Phase-Solubility Studies Determines the effect of the host on the guest's solubility and suggests the stoichiometry of the complex in solution. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) Provides direct evidence of inclusion by observing chemical shift changes of protons located inside the host cavity. onlinepharmacytech.info It helps to elucidate the geometry of the host-guest complex.
Fourier-Transform Infrared (FTIR) Spectroscopy Detects changes in the vibrational frequencies of the guest molecule upon inclusion, indicating the formation of the complex. mdpi.com
X-ray Diffraction (XRD) Compares the powder diffraction patterns of the raw materials, their physical mixture, and the inclusion complex to confirm the formation of a new crystalline phase. mdpi.com
Thermal Analysis (TGA/DSC) Evaluates changes in the thermal stability of the guest molecule upon complexation. mdpi.com

| Molecular Modeling | Predicts the most energetically favorable structure of the inclusion complex and rationalizes experimental findings. nih.gov |

Investigation of Molecular Recognition Principles

Molecular recognition is the foundation of host-guest chemistry, describing the specific binding of a guest molecule to a complementary host. The formation of this compound inclusion complexes is governed by several key principles. A primary factor is the "size-fit concept," where the dimensions of the guest molecule must be compatible with the internal cavity of the host. ias.ac.in For instance, the quinoline (B57606) and quinuclidine (B89598) rings of cinchonine can be accommodated within the cavities of cyclodextrins.

Beyond simple steric compatibility, molecular recognition is a complex interplay of multiple noncovalent interactions between the host and guest. nih.gov Computational methods, such as Local Energy Decomposition analysis, are instrumental in identifying and quantifying the key ligand-residue interactions responsible for recognition. nih.gov These analyses reveal that the stability of the complex is not due to a single dominant force but rather the cumulative effect of several weaker interactions. The specific geometry and electronic properties of both this compound and the host molecule dictate the strength and specificity of the binding.

Noncovalent Interactions in Complexation and Aggregation

The formation and stability of supramolecular assemblies involving this compound are dictated by a variety of noncovalent interactions. fortunejournals.com These interactions, though individually weaker than covalent bonds, collectively provide the driving force for complexation and aggregation in the solid state and solution. nih.gov

Hydrogen bonds are among the most significant interactions, playing a crucial role in stabilizing crystal structures. nih.gov In complexes involving cinchonine, intermolecular hydrogen bonds such as O-H···O, N-H···O, and C-H···O are frequently observed, creating robust networks that define the supramolecular architecture. mdpi.com

Table 2: Key Noncovalent Interactions in this compound Systems

Interaction Type Description Role in Supramolecular Assembly
Hydrogen Bonding Attraction between a hydrogen atom and an electronegative atom (O, N). Includes N-H···O and C-H···O types. mdpi.com Key for stabilizing crystal packing and directing molecular assembly. nih.gov
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Contributes to the aggregation of molecules containing aromatic systems like the quinoline ring. nih.gov
van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules. Important for the close packing of molecules in a crystal lattice. fortunejournals.com
Hydrophobic Interactions The tendency of nonpolar molecules to aggregate in aqueous solution. A major driving force for the inclusion of the nonpolar parts of cinchonine into the hydrophobic cavity of cyclodextrins.

| Halogen Interactions (e.g., H···Cl) | Interactions involving halogen atoms, contributing to crystal stability. researchgate.net | Influence the crystal packing in halogenated complexes of cinchonine. |

Potential in Chiral Host-Guest Systems for Separation Science

The intrinsic chirality of this compound makes it a valuable component in the development of chiral host-guest systems for enantioselective recognition and separation. nih.gov Chiral discrimination, the ability to distinguish between enantiomers, is a fundamental process in many chemical and biological systems and is crucial for the pharmaceutical industry. mdpi.com

Cinchona alkaloids and their derivatives are widely used as chiral selectors in chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). epa.gov In these systems, the cinchonine moiety is immobilized on a solid support. When a racemic mixture is passed through the column, the two enantiomers interact differently with the chiral selector. This difference in interaction energy, arising from the formation of transient diastereomeric host-guest complexes, results in different retention times, allowing for their separation.

The effectiveness of this separation relies on the precise molecular recognition between the chiral host (cinchonine) and the enantiomeric guests. The formation of these diastereomeric complexes is governed by a combination of noncovalent interactions, including hydrogen bonding, π-π stacking, and steric repulsion, which collectively create a specific chiral environment that can differentiate between the two enantiomers. nih.gov The development of such host-guest systems is a dynamic area of research, with significant potential for creating more efficient and selective methods for enantiomeric separation. mdpi.com

Cinchonine Hydrochloride As a Chemical Probe in Biological Systems Mechanistic Focus

Use as a Tool to Investigate Cellular Stress Pathways (e.g., Endoplasmic Reticulum Stress Induction)

Cinchonine (B1669041) hydrochloride is utilized as a tool to induce and study cellular stress, particularly within the endoplasmic reticulum (ER). The ER is a critical organelle for protein folding and synthesis, and its disruption leads to a state known as ER stress. This condition activates a complex signaling network called the Unfolded Protein Response (UPR). By treating cells with cinchonine, researchers can trigger this response and dissect its components.

Studies in human liver cancer cell lines, such as HepG2 and SMCC7721, have demonstrated that cinchonine is a potent inducer of ER stress. nih.gov Its application leads to the activation of key markers of the UPR pathway. nih.gov The accumulation of unfolded or misfolded proteins in the ER, prompted by cinchonine, disrupts cellular homeostasis and can ultimately lead to programmed cell death, or apoptosis. nih.gov

The mechanistic investigation reveals that cinchonine activates the ER stress response by upregulating the expression of Glucose-Regulated Protein 78 (GRP78), a master regulator of the UPR. nih.govnih.gov Furthermore, it promotes the phosphorylation of key signaling proteins such as PKR-like ER kinase (PERK) and eukaryotic initiation factor-2α (eIF2α). nih.govnih.gov This cascade of events indicates a significant perturbation of the ER environment. Prolonged or intense ER stress, as induced by cinchonine, can switch the UPR from a pro-survival to a pro-apoptotic response, often mediated by the transcription factor CHOP and subsequent activation of caspases. nih.gov Research has confirmed that cinchonine treatment promotes the activation of caspase-3 and the cleavage of Poly (ADP-Ribose) Polymerase 1 (PARP1), definitive markers of apoptosis execution. nih.govnih.gov

The use of cinchonine as a chemical probe allows for a controlled induction of the ER stress pathway, providing a model system to study the intricate signaling network that governs cell fate under stress conditions.

Table 1: Effect of Cinchonine on Key Markers of Endoplasmic Reticulum Stress in Liver Cancer Cells

Cell Line Marker Observed Effect Reference
HepG2 GRP78 Upregulation nih.gov
SMCC7721 GRP78 Upregulation nih.gov
HepG2 p-PERK Increased Phosphorylation nih.gov
SMCC7721 p-PERK Increased Phosphorylation nih.gov
HepG2 p-eIF2α Increased Phosphorylation nih.gov
SMCC7721 p-eIF2α Increased Phosphorylation nih.gov
HepG2 Caspase-3 Activation nih.gov
SMCC7721 Caspase-3 Activation nih.gov
HepG2 PARP1 Cleavage nih.gov

Exploration of Chemical Modulation in Drug Resistance Mechanisms (e.g., Chemotherapeutic Agent Accumulation)

Cinchonine hydrochloride is also a significant chemical tool for investigating and potentially overcoming multidrug resistance (MDR) in cancer cells. nih.gov MDR is a major obstacle in chemotherapy where cancer cells develop resistance to a broad range of anticancer drugs. neliti.com One of the primary mechanisms behind MDR is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.govresearchgate.net

Cinchonine has been identified as a potent MDR reversing agent, or chemosensitizer. nih.govnih.gov It functions as an efflux pump inhibitor. nih.gov By blocking the action of P-gp, cinchonine increases the intracellular accumulation of various anticancer drugs, thereby restoring their cytotoxic effects in resistant cells. researchgate.net This makes it an invaluable probe for studying the structure-function relationship of P-gp and for screening new MDR modulators.

Research has shown that cinchonine effectively increases the uptake of anthracyclines, such as doxorubicin, in resistant cancer cell lines. nih.gov For instance, in doxorubicin-resistant human leukemic cells (K562/ADM) and rat colon cancer cells (DHD/K12/PROb), cinchonine was found to be a more potent inhibitor of anthracycline resistance than the related alkaloid, quinine (B1679958). nih.gov The co-administration of cinchonine with a chemotherapeutic agent like deoxydoxorubicin in animal models resulted in reduced tumor mass and increased survival, highlighting its ability to potentiate the effects of conventional anticancer drugs. nih.gov

The exploration of cinchonine's activity provides crucial insights into the chemical features required to modulate P-gp-mediated drug efflux. Its use in preclinical studies helps to validate the strategy of co-administering a chemosensitizer with a cytotoxic drug to circumvent resistance, a key area of investigation in cancer chemotherapy. nih.govnih.gov

Table 2: Cinchonine-Mediated Modulation of Chemotherapeutic Agent Accumulation and Efficacy

Cell Line Chemotherapeutic Agent Effect of Cinchonine Mechanism Reference
DHD/K12/PROb (Rat Colon Cancer) Doxorubicin Increased intracellular uptake P-gp Inhibition nih.gov
K562/ADM (Human Leukemia) Doxorubicin Increased intracellular uptake P-gp Inhibition nih.gov
DHD/K12/PROb (Rat Colon Cancer) Deoxydoxorubicin Potentiated in vivo antitumor activity P-gp Inhibition nih.gov

Q & A

Q. What are the standard analytical methods to determine the purity of cinchonine hydrochloride, and how are they validated?

Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) for quantitative analysis, complemented by nuclear magnetic resonance (NMR) spectroscopy for structural verification . Melting point determination (reported range: 215–220°C) and elemental analysis (C, H, N) further validate purity. For reproducibility, follow protocols outlined in pharmacopeial standards (e.g., USP-NF), which specify column types (C18), mobile phases (acetonitrile:phosphate buffer), and calibration with certified reference materials .

Q. What are the recommended protocols for isolating this compound from natural sources?

Isolation involves ethanol extraction of cinchona bark, followed by acid-base partitioning (HCl/NaOH) to precipitate the alkaloid. Further purification uses column chromatography (silica gel, eluent: chloroform-methanol-ammonia) or recrystallization from hot ethanol . Validate each step with thin-layer chromatography (TLC; Rf ~0.5 in chloroform:methanol 9:1) to track cinchonine bands .

Q. How can researchers confirm the identity of this compound using spectroscopic techniques?

Combine Fourier-transform infrared spectroscopy (FTIR; characteristic peaks at 3400 cm⁻¹ for N-H stretch and 1680 cm⁻¹ for quinoline C=O) with mass spectrometry (ESI-MS: [M+H]⁺ at m/z 295.3 for the free base). Cross-reference with PubChem CID 90454 and CAS 5949-11-1 .

Q. What are the stability considerations for this compound under varying storage conditions?

Store at 2–8°C in airtight, light-protected containers to prevent hygroscopic degradation. Stability studies show <5% decomposition over 12 months when stored desiccated. Monitor pH-dependent stability (optimal pH 3–5) using accelerated aging tests and HPLC .

Q. Which in vitro assays are commonly used to screen this compound for antimalarial activity?

Use Plasmodium falciparum cultures (e.g., strain 3D7) in 96-well plates, with IC50 determination via SYBR Green fluorescence assays. Include chloroquine as a positive control and normalize parasite growth inhibition to untreated wells .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across antimalarial studies?

Discrepancies often arise from methodological variability (e.g., parasite strain, incubation time, serum content). Conduct a meta-analysis using standardized WHO protocols, and validate results with orthogonal assays like lactate dehydrogenase (LDH) release . Report exact experimental conditions (e.g., 1% hematocrit, 72-hour incubation) to enable cross-study comparisons .

Q. What strategies optimize the enantiomeric resolution of this compound in asymmetric catalysis studies?

Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC, or employ cinchonine itself as a chiral selector in capillary electrophoresis. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy .

Q. How should researchers design experiments to investigate this compound’s off-target effects in mammalian cells?

Perform transcriptomic profiling (RNA-seq) on treated vs. untreated HEK293 or HepG2 cells, focusing on apoptosis-related pathways (e.g., Bcl-2, caspase-3). Validate hits with siRNA knockdown and functional assays (e.g., Annexin V staining). Include dose-response curves (1–100 µM) to assess toxicity thresholds .

Q. What computational methods predict the binding affinity of this compound to Plasmodium targets like PfATP4?

Use molecular docking (AutoDock Vina) with PfATP4 crystal structures (PDB ID 4QTI). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

Q. How can contradictory data on cinchonine’s role in drug-resistant malaria be reconciled?

Analyze resistance mechanisms via CRISPR-Cas9 knockout of candidate genes (e.g., pfcrt or pfmdr1) in transgenic parasites. Compare cinchonine’s efficacy in wild-type vs. mutant strains using synchronized ring-stage assays. Pair with metabolomic profiling to identify resistance-linked biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.